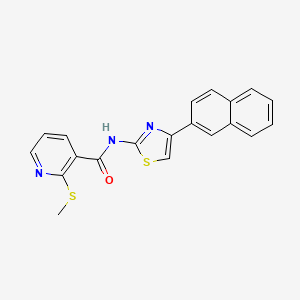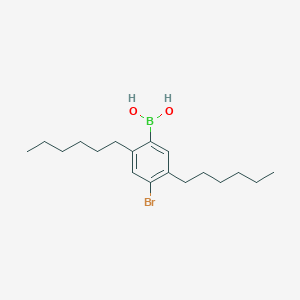![molecular formula C10H20N2 B13359350 3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
3-Methyl-8-azaspiro[4.5]decan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-azaspiro[4.5]decan-1-amine is a spirocyclic amine compound with a unique structure that includes a spiro junction between a cyclohexane and a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-azaspiro[4One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by reductive amination to introduce the amine functionality .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalytic transaminase technology has also been explored for the efficient synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted spirocyclic compounds .
Applications De Recherche Scientifique
3-Methyl-8-azaspiro[4.5]decan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an allosteric inhibitor of the SHP2 enzyme, which plays a role in various cellular signaling pathways, including the MAPK pathway . The compound binds to the allosteric site of the enzyme, modulating its activity and affecting downstream signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azaspiro[4.5]decan-1-amine: A similar spirocyclic amine with different substituents.
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine: Another spirocyclic compound with an oxygen atom in the ring.
Uniqueness
3-Methyl-8-azaspiro[4.5]decan-1-amine is unique due to its specific spirocyclic structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-methyl-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H20N2/c1-8-6-9(11)10(7-8)2-4-12-5-3-10/h8-9,12H,2-7,11H2,1H3 |
Clé InChI |
IMMUYCWOWGGGMY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2(C1)CCNCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13359301.png)




![6-(2-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359345.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359349.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13359357.png)
